molecular formula C19H17NO2 B14152644 Ethyl 4-methyl-2-phenylquinoline-3-carboxylate CAS No. 71058-94-1

Ethyl 4-methyl-2-phenylquinoline-3-carboxylate

Cat. No.: B14152644
CAS No.: 71058-94-1
M. Wt: 291.3 g/mol
InChI Key: DWDLYPUBZQXXAD-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-phenylquinoline-3-carboxylate is an organic compound with the molecular formula C19H17NO2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The compound features a quinoline ring system substituted with ethyl, methyl, and phenyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-phenylquinoline-3-carboxylate typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide, and the reaction mixture is heated to reflux to facilitate the formation of the quinoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-methyl-2-phenylquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic applications, and this compound is explored for its potential as a drug candidate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-phenylquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring.

Comparison with Similar Compounds

Ethyl 4-methyl-2-phenylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Ethyl 2-methyl-4-phenylquinoline-3-carboxylate: Similar structure but different substitution pattern.

    Ethyl 4-chloro-2-phenylquinoline-3-carboxylate: Contains a chloro group instead of a methyl group.

    Ethyl 4-methyl-2-oxoquinoline-3-carboxylate: Contains an oxo group instead of a phenyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Biological Activity

Ethyl 4-methyl-2-phenylquinoline-3-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the Friedländer synthesis method, which allows for the construction of quinoline derivatives from 2-aminobenzaldehydes and activated ketones. Recent advancements have improved yields and reduced reaction times through the use of various catalysts, including magnetic nanoparticles .

Synthetic Pathway

  • Starting Materials : 2-Aminobenzaldehyde and ethyl acetoacetate.
  • Catalysts : ZrO₂/Fe₃O₄ magnetic nanoparticles have been used to enhance reaction efficiency.
  • Yield : The synthesis generally yields compounds in the range of 74–89% .

Biological Activity

This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail these activities based on recent studies.

Antimicrobial Activity

Several studies have demonstrated that this compound possesses significant antibacterial properties. For instance, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM)
MCF-715
HeLa20

The mechanism of action involves induction of apoptosis and cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry analyses .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : this compound affects key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival .

Case Studies

Recent research has highlighted the potential therapeutic applications of this compound:

  • Study on Anticancer Effects : A study conducted on MCF-7 cells showed that treatment with this compound led to a significant reduction in cell viability compared to control groups.
    • Findings : The treated cells exhibited increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
  • Antimicrobial Efficacy Assessment : Another study explored its antibacterial effects against multidrug-resistant strains.
    • Results : this compound demonstrated potent activity against resistant strains, suggesting its potential as a lead compound for drug development .

Properties

CAS No.

71058-94-1

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

ethyl 4-methyl-2-phenylquinoline-3-carboxylate

InChI

InChI=1S/C19H17NO2/c1-3-22-19(21)17-13(2)15-11-7-8-12-16(15)20-18(17)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3

InChI Key

DWDLYPUBZQXXAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C

Origin of Product

United States

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